4-[(2-Furylmethyl)thio]aniline

Medicinal Chemistry ADME Prediction Building Block Selection

Researchers using lipophilic thioether anilines often encounter poor aqueous solubility and assay precipitation. 4-[(2-Furylmethyl)thio]aniline resolves this with a lower LogP (2.22) and an additional furan H-bond acceptor, delivering balanced polarity for fragment-based drug discovery. • Lower LogP (2.22 vs. ≥2.57 for methyl/benzyl analogs) reduces logD, enhancing solubility and oral bioavailability potential. • Furan oxygen provides an extra hydrogen-bond acceptor, increasing polar interactions with protein targets. • Fragment-sized (MW 205.28, 3 rotatable bonds) - ideal for FBDD library elaboration via the reactive primary amine. Procurement: ≥95% purity, ambient shipping, available in 100 mg to 5 g quantities from multiple stock points.

Molecular Formula C11H11NOS
Molecular Weight 205.28 g/mol
CAS No. 869943-49-7
Cat. No. B1284499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Furylmethyl)thio]aniline
CAS869943-49-7
Molecular FormulaC11H11NOS
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CSC2=CC=C(C=C2)N
InChIInChI=1S/C11H11NOS/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h1-7H,8,12H2
InChIKeyAZVAAZQIUQJVOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2-Furylmethyl)thio]aniline (CAS 869943-49-7) – Physicochemical Baseline and Comparator Framework for Research Procurement


4-[(2-Furylmethyl)thio]aniline (CAS 869943-49-7) is a thioether-substituted aromatic amine characterized by a para-aniline scaffold linked to a furan-2-ylmethyl group via a sulfur atom [1]. With a molecular formula of C11H11NOS and a molecular weight of 205.28 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . Its structural features—including a hydrogen bond-donating primary amine, a sulfur atom capable of undergoing oxidation, and a furan ring that introduces additional π-π and hydrogen bonding opportunities—distinguish it from simpler thioether anilines and position it as a valuable intermediate for constructing biologically active molecules .

4-[(2-Furylmethyl)thio]aniline (CAS 869943-49-7) – Why Structural Analogs Cannot Be Interchanged Without Quantifiable Performance Shifts


Despite sharing a common para-thioether aniline core, analogs such as 4-(methylthio)aniline and 4-(benzylthio)aniline exhibit markedly different lipophilicity (LogP), rotatable bond count, and hydrogen bonding capacity [1]. These parameters directly influence solubility, membrane permeability, and target engagement in biological assays. Consequently, substituting one thioether aniline for another without adjusting formulation or assay conditions can lead to irreproducible results or false negatives in screening campaigns. The quantitative differences documented below underscore why 4-[(2-furylmethyl)thio]aniline offers a distinct physicochemical profile that may be preferable for lead optimization programs requiring balanced polarity and conformational flexibility.

4-[(2-Furylmethyl)thio]aniline (CAS 869943-49-7) – Head-to-Head Quantitative Differentiation vs. Closest Thioether Aniline Comparators


Lipophilicity (LogP) Comparison – 4-[(2-Furylmethyl)thio]aniline Exhibits Significantly Lower LogP than Methyl and Benzyl Analogs, Suggesting Improved Aqueous Solubility

The experimental LogP of 4-[(2-furylmethyl)thio]aniline is 2.22 , which is 0.35 log units lower than 4-(methylthio)aniline (LogP 2.57) and 1.92 log units lower than 4-(benzylthio)aniline (LogP 4.14) . Lower LogP correlates with reduced lipophilicity and often translates to improved aqueous solubility and lower non-specific protein binding, advantageous properties for early-stage drug discovery compounds.

Medicinal Chemistry ADME Prediction Building Block Selection

Rotatable Bond Count – 4-[(2-Furylmethyl)thio]aniline Possesses Three Rotatable Bonds, Offering Intermediate Conformational Flexibility for Target Engagement

4-[(2-Furylmethyl)thio]aniline contains three rotatable bonds , compared to only one rotatable bond for 4-(methylthio)aniline and two rotatable bonds for 4-(benzylthio)aniline . This intermediate flexibility may allow the compound to adopt conformations that optimize binding interactions with biological targets without incurring the excessive entropic penalty associated with highly flexible molecules.

Molecular Docking Conformational Analysis Medicinal Chemistry

Hydrogen Bond Acceptor Profile – Furan Oxygen Provides an Additional Strong H‑Bond Acceptor Compared to Alkyl or Aryl Thioethers

4-[(2-Furylmethyl)thio]aniline features a furan oxygen that serves as a hydrogen bond acceptor (HBA) in addition to the amine nitrogen and thioether sulfur [1]. In contrast, 4-(methylthio)aniline and 4-(benzylthio)aniline rely solely on nitrogen and sulfur as HBAs . The furan oxygen is a stronger HBA than the thioether sulfur and can engage in more favorable electrostatic interactions with protein residues, potentially improving binding affinity and specificity in target-based assays.

Medicinal Chemistry Structure-Based Drug Design Pharmacophore Modeling

Commercial Availability and Purity – 4-[(2-Furylmethyl)thio]aniline is Readily Accessible at 95% Purity from Multiple Specialty Vendors

4-[(2-Furylmethyl)thio]aniline is stocked by multiple reputable suppliers, including AKSci, Hit2Lead, Santa Cruz Biotechnology, and Matrix Scientific, at a minimum purity of 95% . In comparison, close analogs such as 4-[(2-thienylmethyl)thio]aniline are less commonly catalogued, limiting their practical utility for rapid hit expansion or SAR studies. The compound's inclusion in established building block collections (e.g., ChemBridge) further validates its utility in high-throughput screening libraries.

Chemical Procurement Building Block Sourcing Medicinal Chemistry

4-[(2-Furylmethyl)thio]aniline (CAS 869943-49-7) – Prioritized Application Scenarios Driven by Quantitative Differentiation


Lead Optimization for Solubility-Challenged Chemical Series

Medicinal chemists seeking to improve aqueous solubility of a thioether-containing lead series can use 4-[(2-furylmethyl)thio]aniline as a replacement for more lipophilic analogs (e.g., benzyl or methyl thioethers). The compound's lower LogP (2.22 vs. ≥2.57 for comparators) is expected to reduce logD and enhance solubility, potentially mitigating precipitation issues in in vitro assays and improving oral bioavailability in downstream in vivo studies. This substitution is particularly relevant for CNS-targeted programs where excessive lipophilicity often leads to high tissue binding and poor developability.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

With its moderate molecular weight (205.28 g/mol) and three rotatable bonds , 4-[(2-furylmethyl)thio]aniline is an ideal fragment-sized building block for FBDD campaigns. Its furan oxygen provides an additional hydrogen bond acceptor relative to simple alkyl thioethers, increasing the likelihood of favorable polar interactions with protein targets. This scaffold can be elaborated via the reactive primary amine to generate diverse libraries for screening against kinases, GPCRs, or epigenetic targets.

Synthesis of Furan-Containing Bioisosteres for Phenyl Rings

The furan ring is a well-established bioisostere for phenyl in medicinal chemistry, often conferring improved metabolic stability and reduced hERG liability. 4-[(2-Furylmethyl)thio]aniline serves as a direct precursor to furan-substituted aryl amines that can be incorporated into drug candidates where phenyl-based analogs have failed due to toxicity or poor PK. This application leverages the scaffold's ready availability from multiple vendors at 95% purity , ensuring rapid analog synthesis without custom synthesis delays.

Transition-Metal-Free Cross-Coupling Method Development

Aryl alkyl thioethers, including 4-[(2-furylmethyl)thio]aniline, are key substrates for emerging transition-metal-free amination and etherification protocols [1]. The compound's thioether linkage and nucleophilic amine make it an excellent test substrate for developing green chemistry methodologies. Its distinct reactivity profile compared to methyl and benzyl thioethers allows researchers to probe electronic and steric effects in cross-coupling reactions, contributing to the advancement of sustainable synthetic routes.

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